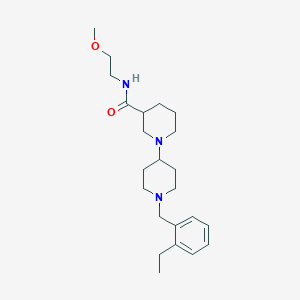![molecular formula C17H23N3O3 B5324432 1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one](/img/structure/B5324432.png)
1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a small molecule that can easily penetrate cell membranes and enter the brain, making it an ideal tool for studying the central nervous system.
作用機序
1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one is a competitive NMDA receptor antagonist, meaning that it binds to the same site on the receptor as glutamate, the primary excitatory neurotransmitter in the brain. By blocking the NMDA receptor, this compound can prevent the influx of calcium ions into the cell, which can lead to neuronal death and damage. This mechanism of action has been implicated in a variety of neurological disorders, including stroke, traumatic brain injury, and epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of neurotransmitter release. This compound has also been shown to have anti-inflammatory and analgesic effects, and may have potential therapeutic applications in the treatment of chronic pain and inflammation.
実験室実験の利点と制限
One of the main advantages of 1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one is its ability to penetrate cell membranes and enter the brain, making it an ideal tool for studying the central nervous system. This compound is also relatively stable and can be easily synthesized in the laboratory. However, this compound has some limitations as well. It has a relatively short half-life in vivo, and its effects can be rapidly reversed by the administration of NMDA receptor agonists. Additionally, this compound can cause some side effects, including sedation, ataxia, and hypothermia.
将来の方向性
There are many future directions for research on 1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subunits of the receptor. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders, such as stroke, traumatic brain injury, and epilepsy. Finally, there is a need for more research on the long-term effects of this compound on neuronal function and behavior.
合成法
1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one can be synthesized using a variety of methods, but the most commonly used method is the reaction between 1-cyclohexylpiperazine and 3-methoxypyridine-2-carboxylic acid chloride. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the product is purified using column chromatography. The yield of this compound is typically around 50-60%, and the purity can be further improved using recrystallization.
科学的研究の応用
1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one has been widely used in scientific research as a tool for studying the central nervous system. It is commonly used to study the mechanism of action of various drugs and neurotransmitters, as well as to investigate the role of different receptors and ion channels in neuronal signaling. This compound has also been used to study the neurobiology of addiction, pain, and mood disorders.
特性
IUPAC Name |
1-cyclohexyl-4-(3-methoxypyridine-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-23-14-8-5-9-18-16(14)17(22)19-10-11-20(15(21)12-19)13-6-3-2-4-7-13/h5,8-9,13H,2-4,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYHRIQWGFLPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(=O)N2CCN(C(=O)C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

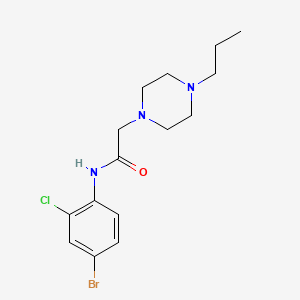
![3-(benzylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5324359.png)
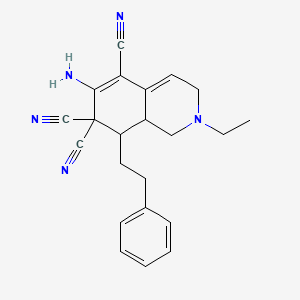
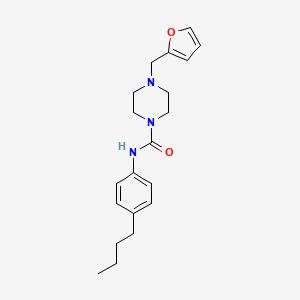
![1-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N-(4-methoxyphenyl)-3-piperidinamine dihydrochloride](/img/structure/B5324377.png)
![methyl 2-{[2-cyano-3-(2,4-dimethoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5324380.png)

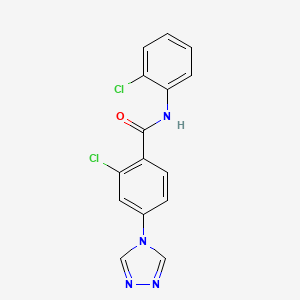
![N,N-diethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5324401.png)
![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5324402.png)
amino]ethyl}piperidin-2-one](/img/structure/B5324405.png)
![6-(methoxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5324409.png)
![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-4-biphenylcarbohydrazide](/img/structure/B5324417.png)
